molecular formula C8H13BrO B6279379 1-bromo-3-cyclopropyl-3-methylbutan-2-one CAS No. 1823844-78-5

1-bromo-3-cyclopropyl-3-methylbutan-2-one

Cat. No. B6279379
CAS RN: 1823844-78-5
M. Wt: 205.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-cyclopropyl-3-methylbutan-2-one, also known as 3-bromo-2-methylcyclopropanecarboxylic acid methyl ester, is a brominated organic compound with a molecular formula of C6H9BrO2. It is a colorless, volatile liquid with a pungent odor. It is primarily used in organic synthesis as a reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes.

Scientific Research Applications

1-Bromo-3-cyclopropyl-3-methylbutan-2-one has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of various organometallic compounds, such as organoborates, organozincates, and organosilicates. Additionally, it has been used in the synthesis of various polymers, such as polystyrene and polyvinyl chloride.

Mechanism of Action

1-Bromo-3-cyclopropyl-3-methylbutan-2-one is a brominating agent, meaning that it is capable of introducing a bromine atom into a molecule. This is accomplished through a nucleophilic substitution reaction. In this reaction, the bromine atom is attacked by a nucleophile, such as an amine, alcohol, or carboxylic acid. This results in the formation of a bromonium ion, which is then attacked by a nucleophile, resulting in the substitution of the bromine atom for the nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-3-cyclopropyl-3-methylbutan-2-one are not well understood. However, it is known to be a volatile compound, meaning that it can easily enter the body through inhalation or skin contact. Additionally, it is known to be toxic and can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

1-Bromo-3-cyclopropyl-3-methylbutan-2-one has several advantages and limitations for lab experiments. One of the major advantages is that it is a relatively inexpensive reagent, making it a cost-effective choice for many laboratory applications. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is highly volatile and can easily enter the body through inhalation or skin contact, making it a potential health hazard.

Future Directions

1-Bromo-3-cyclopropyl-3-methylbutan-2-one has several potential future directions. One potential direction is the development of new synthetic methods for the synthesis of various compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Finally, research could be conducted to develop new uses for this compound, such as in the synthesis of polymers or in the production of pharmaceuticals.

Synthesis Methods

The most common method of synthesizing 1-bromo-3-cyclopropyl-3-methylbutan-2-one is through the bromination of cyclopropylmethyl carboxylic acid methyl ester. This process involves the reaction of cyclopropylmethyl carboxylic acid methyl ester with an aqueous solution of sodium bromide. The reaction is exothermic, producing 1-bromo-3-cyclopropyl-3-methylbutan-2-one and sodium carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-3-cyclopropyl-3-methylbutan-2-one involves the bromination of 3-cyclopropyl-3-methylbutan-2-one followed by purification and isolation of the desired product.", "Starting Materials": [ "3-cyclopropyl-3-methylbutan-2-one", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-cyclopropyl-3-methylbutan-2-one in acetic acid.", "Step 2: Add bromine dropwise to the reaction mixture with stirring.", "Step 3: Maintain the reaction mixture at room temperature for 2 hours.", "Step 4: Add sodium acetate and water to the reaction mixture to quench the reaction.", "Step 5: Extract the product with dichloromethane.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a suitable solvent system.", "Step 9: Characterize the purified product by spectroscopic techniques." ] }

CAS RN

1823844-78-5

Product Name

1-bromo-3-cyclopropyl-3-methylbutan-2-one

Molecular Formula

C8H13BrO

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.